molecular formula C12H17ClN2O B8475201 4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

Cat. No. B8475201
M. Wt: 240.73 g/mol
InChI Key: PYAVUKVYMWKMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

4-chloro-3-(2-pyrrolidin-1-ylethoxy)aniline

InChI

InChI=1S/C12H17ClN2O/c13-11-4-3-10(14)9-12(11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,14H2

InChI Key

PYAVUKVYMWKMQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring RT slurry of NaH (0.10 g of a 60% by weight oil dispersion, 2.5 mmol) in DMF (2 mL) was added 5-amino-2-chlorophenol (0.20 g, 1.4 mmol). The mixture was stirred for 10 min before adding 1-(2-chloroethyl-pyrrolidine hydrochloride (0.17 g, 1.0 mmol). The reaction was heated at 80° C. for 15 h. The reaction was quenched with water, treated with 1N NaOH, and extracted twice with EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude residue was purified by silica gel chromatography to yield title compound. MS: (MH+)=241.2; Calc'd 240.74 for C12H17ClN2O.
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two

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